REACTION_SMILES
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[CH3:17][OH:18].[CH3:1][O:2][C:3]([CH:4]([NH:5][c:6]1[c:7]([CH3:13])[cH:8][cH:9][cH:10][c:11]1[CH3:12])[CH3:14])=[O:15].[ClH:16]>>[O:2]=[C:3]([CH:4]([NH:5][c:6]1[c:7]([CH3:13])[cH:8][cH:9][cH:10][c:11]1[CH3:12])[CH3:14])[OH:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(C)Nc1c(C)cccc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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Cc1cccc(C)c1NC(C)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:17][OH:18].[CH3:1][O:2][C:3]([CH:4]([NH:5][c:6]1[c:7]([CH3:13])[cH:8][cH:9][cH:10][c:11]1[CH3:12])[CH3:14])=[O:15].[ClH:16]>>[O:2]=[C:3]([CH:4]([NH:5][c:6]1[c:7]([CH3:13])[cH:8][cH:9][cH:10][c:11]1[CH3:12])[CH3:14])[OH:15]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C(C)Nc1c(C)cccc1C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cccc(C)c1NC(C)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |